1,3-Oxazole-4-carboximidamide;hydrochloride 1,3-Oxazole-4-carboximidamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375183-28-0
VCID: VC5292493
InChI: InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
SMILES: C1=C(N=CO1)C(=N)N.Cl
Molecular Formula: C4H6ClN3O
Molecular Weight: 147.56

1,3-Oxazole-4-carboximidamide;hydrochloride

CAS No.: 1375183-28-0

Cat. No.: VC5292493

Molecular Formula: C4H6ClN3O

Molecular Weight: 147.56

* For research use only. Not for human or veterinary use.

1,3-Oxazole-4-carboximidamide;hydrochloride - 1375183-28-0

Specification

CAS No. 1375183-28-0
Molecular Formula C4H6ClN3O
Molecular Weight 147.56
IUPAC Name 1,3-oxazole-4-carboximidamide;hydrochloride
Standard InChI InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
Standard InChI Key IKBGOLLUYTUTRC-UHFFFAOYSA-N
SMILES C1=C(N=CO1)C(=N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Oxazole-4-carboximidamide;hydrochloride features an oxazole core—a five-membered aromatic ring containing one oxygen and one nitrogen atom—substituted at the 4-position with a carboximidamide group (C(=NH)NH2\text{C}(=\text{NH})\text{NH}_2) and a hydrochloride counterion. The planar oxazole ring contributes to its aromatic stability, while the carboximidamide group introduces hydrogen-bonding capabilities, enhancing its reactivity and solubility in polar solvents.

Table 1: Comparative Analysis of Oxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1,3-Oxazole-4-carboximidamide;hydrochlorideC4H6ClN3O\text{C}_4\text{H}_6\text{ClN}_3\text{O}147.56Oxazole, carboximidamide, HCl
Oxazole-4-carboxamideC4H4N2O2\text{C}_4\text{H}_4\text{N}_2\text{O}_2112.09Oxazole, carboxamide
Oxazole-4-carboxylic acidC4H3NO3\text{C}_4\text{H}_3\text{NO}_3113.07Oxazole, carboxylic acid

The hydrochloride salt form improves stability and bioavailability compared to its free base.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

  • Formation of the carboximidamide group: Reacting 1,3-oxazole with cyanamide under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4) at 60–80°C for 6–12 hours.

  • Salt formation: Treating the intermediate with concentrated hydrochloric acid, followed by crystallization from ethanol or acetone.

Key Reaction:

1,3-Oxazole+NH2CNHCl1,3-Oxazole-4-carboximidamide;hydrochloride\text{1,3-Oxazole} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl}} \text{1,3-Oxazole-4-carboximidamide;hydrochloride}

Industrial Manufacturing

Industrial processes scale this synthesis using automated reactors to ensure consistent yields (75–88%). Purification involves high-performance liquid chromatography (HPLC) or recrystallization, with strict quality control to achieve >98% purity.

Chemical Reactivity and Functionalization

Substitution Reactions

The carboximidamide group undergoes nucleophilic substitution with amines or alcohols, yielding derivatives like NN-alkylcarboximidamides. For example, reaction with methanol produces methyl carboximidate, a precursor for further functionalization.

Oxidation and Reduction

  • Oxidation: Treating with KMnO4\text{KMnO}_4 in acidic media yields oxazole-4-carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the imine group to an amine, forming 1,3-oxazole-4-methanamine.

Biological Activities and Mechanisms

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. While direct data on 1,3-Oxazole-4-carboximidamide;hydrochloride is limited, structural analogs inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . The carboximidamide group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Neuropharmacological Applications

Guanidine-containing oxazole derivatives (e.g., compound 16 in PMC8041306) act as neuropeptide S receptor (NPSR) antagonists with nanomolar potency (pKiK_i: 8.2) . This highlights potential for treating substance abuse disorders, though 1,3-Oxazole-4-carboximidamide;hydrochloride itself requires further evaluation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors and GPCR modulators. Its hydrochloride salt is preferred in drug formulations due to enhanced solubility .

Material Science

Oxazole derivatives are explored as organic semiconductors. The conjugated π-system of 1,3-Oxazole-4-carboximidamide;hydrochloride enables electron transport in thin-film transistors (hole mobility: 0.1–0.5 cm²/V·s).

Future Directions

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic or photochemical methods) to reduce reliance on harsh acids.

  • Biological Screening: Prioritizing in vivo studies to validate antimicrobial and anticancer efficacy .

  • Structure-Activity Relationships (SAR): Modifying the oxazole ring with halogens or alkyl groups to enhance potency .

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